Cas no 2092194-41-5 (4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester)
![4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2092194-41-5x500.png)
4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester
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- インチ: 1S/C9H11NO2S/c1-2-12-9(11)7-3-6-4-10-5-8(6)13-7/h3,10H,2,4-5H2,1H3
- InChIKey: USSMORVMUFUQTD-UHFFFAOYSA-N
- ほほえんだ: N1CC2C=C(C(OCC)=O)SC=2C1
4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696582-2.5g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 2.5g |
$2408.0 | 2023-03-10 | ||
Enamine | EN300-696582-1.0g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093517-1g |
Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 95% | 1g |
¥6069.0 | 2023-03-19 | |
Enamine | EN300-696582-5.0g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 5.0g |
$3562.0 | 2023-03-10 | ||
Enamine | EN300-696582-10.0g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 10.0g |
$5283.0 | 2023-03-10 | ||
Enamine | EN300-696582-0.05g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 0.05g |
$1032.0 | 2023-03-10 | ||
Enamine | EN300-696582-0.1g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 0.1g |
$1081.0 | 2023-03-10 | ||
Enamine | EN300-696582-0.25g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 0.25g |
$1131.0 | 2023-03-10 | ||
Enamine | EN300-696582-0.5g |
ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate |
2092194-41-5 | 0.5g |
$1180.0 | 2023-03-10 |
4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl esterに関する追加情報
4H-Thieno[2,3-c]pyrrole-2-carboxylic Acid, 5,6-Dihydro-, Ethyl Ester (CAS No. 2092194-41-5)
The compound 4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester, with the CAS registry number 2092194-41-5, is a fascinating organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically those containing a thienopyrrole framework. The structure of this molecule is characterized by a fused ring system consisting of a thiophene and a pyrrole moiety, with an ethyl ester group attached to the carboxylic acid functionality at position 2. This unique architecture makes it a promising candidate for various applications in drug discovery and material synthesis.
Recent studies have highlighted the potential of thienopyrrole derivatives in the development of advanced materials, particularly in the realm of optoelectronics. The conjugated π-system in the thienopyrrole framework enables strong electronic interactions, which are crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored the use of this compound as a building block for constructing novel π-conjugated systems with tailored electronic properties. For instance, a study published in Chemistry of Materials demonstrated that incorporating ethyl ester groups into thienopyrrole derivatives can significantly enhance their solubility and stability under ambient conditions.
In addition to its material science applications, this compound has shown potential in medicinal chemistry. The carboxylic acid functionality at position 2 can be readily modified to introduce bioactive groups, making it a versatile scaffold for drug design. A recent investigation in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores its potential as a lead compound for further optimization in therapeutic development.
The synthesis of CAS No. 2092194-41-5 involves a multi-step process that typically begins with the preparation of the thienopyrrole core. Key steps include cyclization reactions to form the fused ring system and subsequent functionalization to introduce the ethyl ester group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial applications.
The physical properties of this compound are also noteworthy. It exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, 4H-Thieno[2,3-c]pyrrole-2-carboxylic acid, 5,6-dihydro-, ethyl ester (CAS No. 2092194-41-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern materials science and therapeutic innovation.
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